An In-depth Technical Guide to 3-bromo-2-methoxypyridine-4-carboxylic acid and its Analogs for the Research Scientist
An In-depth Technical Guide to 3-bromo-2-methoxypyridine-4-carboxylic acid and its Analogs for the Research Scientist
Preamble
Part 1: Physicochemical and Structural Characterization
Core Compound: 3-bromo-2-methoxypyridine-4-carboxylic acid
While a specific CAS number is not prominently available, the fundamental properties of 3-bromo-2-methoxypyridine-4-carboxylic acid have been cataloged.
Table 1: Identifiers and Predicted Properties of 3-bromo-2-methoxypyridine-4-carboxylic acid [2]
| Property | Value |
| Molecular Formula | C₇H₆BrNO₃ |
| Molecular Weight | 231.03 g/mol |
| Monoisotopic Mass | 230.95311 Da |
| InChI | InChI=1S/C7H6BrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3H,1H3,(H,10,11) |
| InChIKey | REQHJNBQZVJWSZ-UHFFFAOYSA-N |
| SMILES | COC1=NC=CC(=C1Br)C(=O)O |
| Predicted XlogP | 1.4 |
Key Structural Analogs
To provide a broader context, the properties of several structurally related and commercially available compounds are presented below. This comparative data can be valuable for predicting the behavior of the title compound and for designing synthetic and screening strategies.
Table 2: Properties of Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) |
| 3-Bromo-2-methoxypyridine | 13472-59-8 | C₆H₆BrNO | 188.02 | Liquid | N/A |
| 3-Bromopyridine-4-carboxylic acid | 13959-02-9 | C₆H₄BrNO₂ | 202.01 | Powder | 234-238[3] |
| 5-Bromo-2-methoxypyridine-3-carboxylic acid | 54916-66-4 | C₇H₆BrNO₃ | 232.03 | Light yellow solid | N/A[4] |
| 3-Bromo-2-methoxypyridine-4-boronic acid | 1072946-00-9 | C₆H₇BBrNO₃ | 231.8 | N/A | N/A[5] |
Part 2: Synthesis and Methodologies
Proposed Synthetic Strategy for 3-bromo-2-methoxypyridine-4-carboxylic acid
A plausible synthetic route to 3-bromo-2-methoxypyridine-4-carboxylic acid can be devised based on established pyridine chemistry. A potential starting material is a suitably substituted pyridine that can undergo selective bromination, methoxylation, and introduction of a carboxylic acid group at the 4-position. One possible approach, illustrated in the diagram below, could involve the initial synthesis of a 2-methoxypyridine derivative, followed by bromination and subsequent functionalization at the 4-position. The synthesis of bromo-2-alkoxypyridines has been achieved by reacting bromo-substituted 2-pyridones with alkyl halides.[6]
Caption: Proposed synthetic pathway for 3-bromo-2-methoxypyridine-4-carboxylic acid.
Detailed Experimental Protocol (Exemplified): Synthesis of a Bromo-2-methoxypyridine Intermediate
The following is a generalized protocol for the synthesis of a bromo-2-methoxypyridine from a corresponding bromopyridone, based on the work of Shiao and Tarng.[6] This provides a practical example of a key transformation in the proposed synthetic pathway.
Materials:
-
Bromo-substituted 2-pyridone (1 equivalent)
-
Silver carbonate (0.67 equivalents)
-
Methyl iodide (1.2 equivalents)
-
Benzene (solvent)
-
5% Sodium bicarbonate solution
-
Water
-
Silica gel for chromatography
-
Hexane-ethyl acetate (2:1) as eluent
Procedure:
-
To a round-bottom flask protected from light, add the bromo-substituted 2-pyridone, silver carbonate, and benzene.
-
Stir the mixture and add methyl iodide.
-
Heat the reaction mixture to 40-50 °C and stir for 24 hours.
-
Cool the mixture in an ice bath and filter to remove the silver salt.
-
Wash the filtrate with a 5% sodium bicarbonate solution, followed by two washes with water.
-
Evaporate the benzene under atmospheric pressure.
-
Purify the resulting liquid by silica gel chromatography using a hexane-ethyl acetate (2:1) eluent.
-
Further purify the product by bulb-to-bulb distillation to obtain the pure bromo-2-methoxypyridine.
-
Characterize the final product using IR, NMR, and mass spectrometry.
Part 3: Reactivity and Application in Drug Discovery
Chemical Reactivity and Derivatization Potential
The three functional groups of 3-bromo-2-methoxypyridine-4-carboxylic acid—the bromine atom, the methoxy group, and the carboxylic acid—offer multiple avenues for chemical modification, making it a versatile scaffold for creating a library of analogs for structure-activity relationship (SAR) studies.
-
The Bromine Atom: Can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents.
-
The Methoxy Group: Can potentially be demethylated to a hydroxyl group, which can then be further functionalized.
-
The Carboxylic Acid: Can be converted to esters, amides, or other acid derivatives, allowing for modulation of polarity and interaction with biological targets.
Role as a Building Block in Medicinal Chemistry
Pyridine carboxylic acids are privileged scaffolds in drug discovery, with numerous approved drugs containing this motif.[1] They are often used as key building blocks for the synthesis of enzyme inhibitors. The specific substitution pattern of 3-bromo-2-methoxypyridine-4-carboxylic acid could offer unique interactions with target proteins. The development of new synthetic methodologies is crucial for advancing the application of such building blocks in creating novel therapeutics.[]
Caption: Workflow for utilizing the core compound in a drug discovery program.
Illustrative Biological Significance of Analogs
While specific biological data for 3-bromo-2-methoxypyridine-4-carboxylic acid is not available, related compounds have shown significant biological activity. For instance, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is a key component of a potent antagonist for dopamine D2 and D3, and serotonin-3 (5-HT3) receptors.[8] This highlights the potential for pyridine carboxylic acid derivatives with similar substitution patterns to interact with important neurological targets. Furthermore, other bromo-substituted pyridine carboxylic acids are utilized in the development of pharmaceuticals for neurological disorders and in agrochemicals.[4]
Part 4: Safety and Handling
Specific safety data for 3-bromo-2-methoxypyridine-4-carboxylic acid is not available. However, based on the safety information for structurally similar compounds like 3-bromo-2-methoxypyridine and 3-bromopyridine-4-carboxylic acid, the following general precautions should be observed:
-
Hazard Classifications: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] May also cause respiratory irritation.[3]
-
Handling: Use in a well-ventilated area.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[9][10]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water.[9][11] If on skin, wash with soap and water.[9][11] If inhaled, move to fresh air.[9][11] Seek medical attention if symptoms persist.[9][11]
Part 5: Conclusion
3-bromo-2-methoxypyridine-4-carboxylic acid represents a promising, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. While the absence of a dedicated CAS number and extensive experimental data presents a challenge, this guide has provided a comprehensive overview based on its known structural information and data from close analogs. The proposed synthetic strategies, discussion of its reactivity, and the context of its potential applications offer a solid foundation for researchers interested in exploring this and similar molecules. The versatility of its functional groups suggests that it could be a valuable scaffold for the development of novel therapeutic agents, particularly in areas where substituted pyridine carboxylic acids have already shown promise. Further research to fully characterize this compound and explore its synthetic utility is warranted.
References
-
PubChemLite. 3-bromo-2-methoxypyridine-4-carboxylic acid. [Link]
-
PubMed. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. [Link]
-
Chem-Impex. 5-Bromo-2-methoxypyridine-3-carboxylic acid. [Link]
-
PubChem. 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. [Link]
-
HETEROCYCLES. A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]
-
Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-bromo-2-methoxypyridine-4-carboxylic acid (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 3. 3-溴吡啶-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
